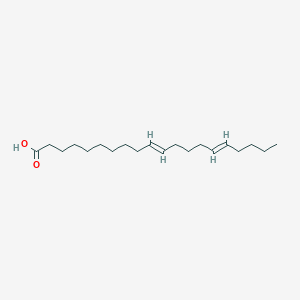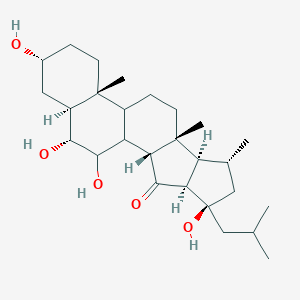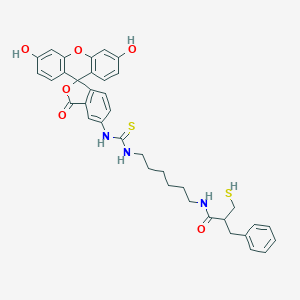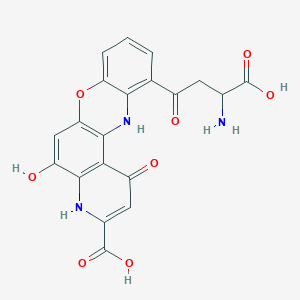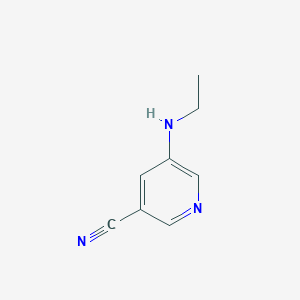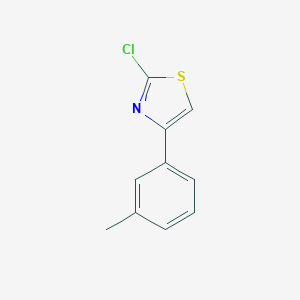
2-Chloro-4-(3-methylphenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-methylphenyl)thiazole is a heterocyclic compound that has been extensively researched for its potential applications in various fields. This compound is a thiazole derivative that contains a chlorine atom and a methylphenyl group. The chemical formula of 2-Chloro-4-(3-methylphenyl)thiazole is C10H8ClNS, and its molecular weight is 213.7 g/mol.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(3-methylphenyl)thiazole is not fully understood. However, studies have suggested that this compound exerts its cytotoxic and antifungal effects by inhibiting key enzymes and proteins involved in cell division and growth.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Chloro-4-(3-methylphenyl)thiazole exhibits cytotoxic and antifungal effects. However, the biochemical and physiological effects of this compound on living organisms are not fully understood. Further research is needed to elucidate the mechanism of action and potential side effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-4-(3-methylphenyl)thiazole in lab experiments is its potential as a building block for the synthesis of novel materials. This compound can be easily synthesized using simple chemical reactions and can be used to create a variety of thiazole-based polymers and copolymers.
One limitation of using 2-Chloro-4-(3-methylphenyl)thiazole in lab experiments is its potential toxicity. This compound exhibits cytotoxic and antifungal effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-4-(3-methylphenyl)thiazole. One direction is to further investigate its potential as an anticancer agent. Studies have shown promising results in vitro, and further research is needed to determine its efficacy in vivo.
Another direction is to explore the potential of 2-Chloro-4-(3-methylphenyl)thiazole as a fungicide. This compound exhibits strong antifungal activity against various plant pathogens, and further research is needed to determine its potential as a commercial fungicide.
Finally, there is potential for using 2-Chloro-4-(3-methylphenyl)thiazole as a building block for the synthesis of novel materials. Further research is needed to explore the properties and potential applications of thiazole-based polymers and copolymers synthesized using this compound.
Synthesemethoden
The synthesis of 2-Chloro-4-(3-methylphenyl)thiazole involves the reaction of 2-aminothiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate 2-(3-methylbenzoyl)aminothiazole, which is then chlorinated using thionyl chloride to yield the final product, 2-Chloro-4-(3-methylphenyl)thiazole.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3-methylphenyl)thiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that 2-Chloro-4-(3-methylphenyl)thiazole exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In agrochemicals, 2-Chloro-4-(3-methylphenyl)thiazole has been studied for its potential as a fungicide. Research has shown that this compound exhibits strong antifungal activity against various plant pathogens, including Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani.
In materials science, 2-Chloro-4-(3-methylphenyl)thiazole has been investigated for its potential as a building block for the synthesis of novel materials. Studies have shown that this compound can be used as a precursor for the synthesis of thiazole-based polymers and copolymers.
Eigenschaften
CAS-Nummer |
155294-66-9 |
|---|---|
Produktname |
2-Chloro-4-(3-methylphenyl)thiazole |
Molekularformel |
C10H8ClNS |
Molekulargewicht |
209.7 g/mol |
IUPAC-Name |
2-chloro-4-(3-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8ClNS/c1-7-3-2-4-8(5-7)9-6-13-10(11)12-9/h2-6H,1H3 |
InChI-Schlüssel |
JSYLYBPVUCHKBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)Cl |
Synonyme |
2-CHLORO-4-(3-METHYLPHENYL)THIAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



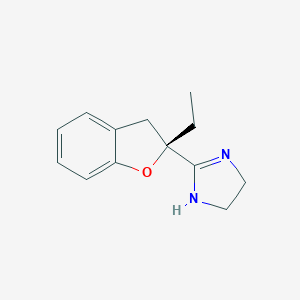
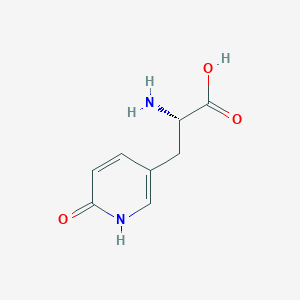
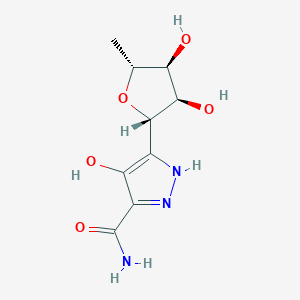
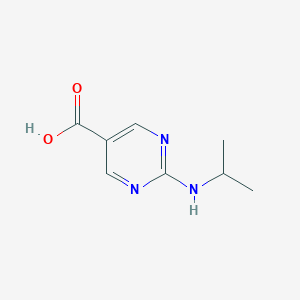

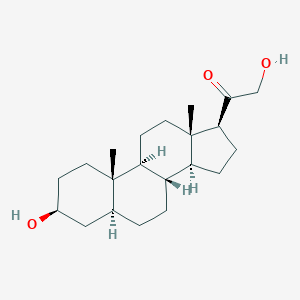
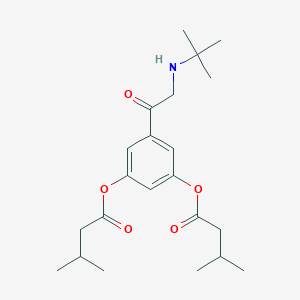
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
